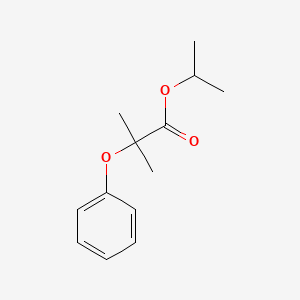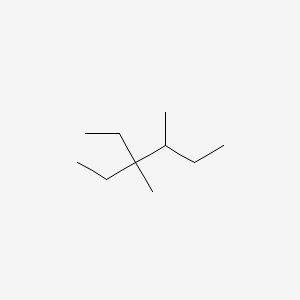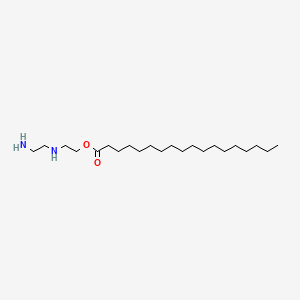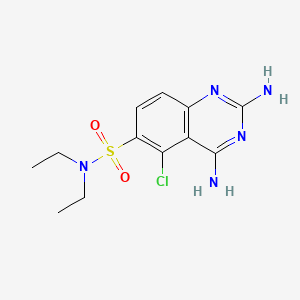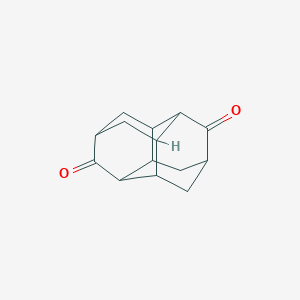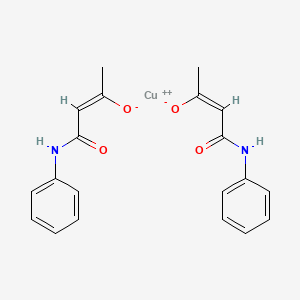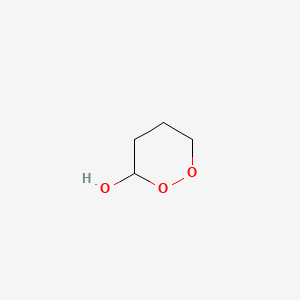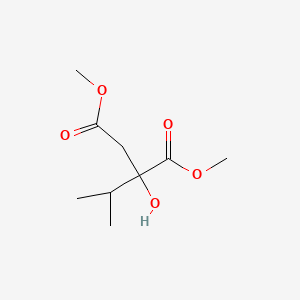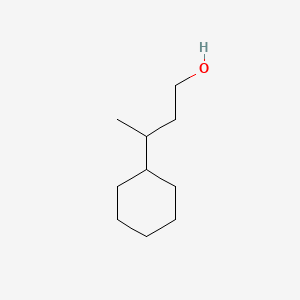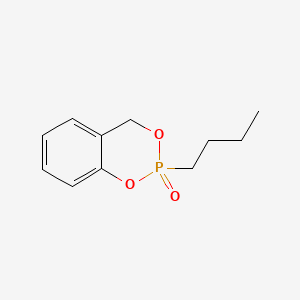
Silver formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silver formate is an organometallic compound with the chemical formula HCOOAg. It is a silver salt of formic acid and is known for its unique properties and applications in various fields. This compound is a white crystalline solid that is soluble in water and organic solvents. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Silver formate can be synthesized through several methods:
- One common method involves reacting silver nitrate with ammonium formate:
Reaction with Silver Nitrate: AgNO3+HCOONH4→HCOOAg+NH4NO3
Another method involves reacting silver oxide or silver carbonate with formic acid in an aqueous solution:Reaction with Silver Oxide or Silver Carbonate: Ag2O+2HCOOH→2HCOOAg+H2O
Ag2CO3+2HCOOH→2HCOOAg+H2O+CO2
Chemical Reactions Analysis
Silver formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce silver oxide and carbon dioxide.
Reduction: It can be reduced to metallic silver.
Substitution: this compound can participate in substitution reactions where the formate group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or hydrazine for reduction. The major products formed from these reactions include silver oxide, metallic silver, and carbon dioxide.
Scientific Research Applications
Silver formate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of silver nanoparticles, which have applications in catalysis, electronics, and materials science.
Biology: this compound is used in biological studies for its antimicrobial properties. It is effective against a wide range of bacteria and fungi.
Medicine: Due to its antimicrobial properties, this compound is used in medical applications, including wound dressings and coatings for medical devices.
Industry: this compound is used in the production of conductive inks for printed electronics and in the synthesis of other silver compounds.
Mechanism of Action
The mechanism by which silver formate exerts its effects involves the release of silver ions (Ag+). These ions interact with nucleophilic amino acids, sulfhydryl, amino, imidazole, phosphate, and carboxyl groups in proteins, causing protein denaturation and enzyme inhibition. Silver ions also bind to surface membranes and proteins, causing proton leaks in the membrane, leading to cell death .
Comparison with Similar Compounds
Silver formate can be compared with other metal formates, such as:
Sodium Formate (HCOONa): Sodium formate is used in de-icing and as a buffering agent. It is less toxic and more soluble in water compared to this compound.
Potassium Formate (HCOOK): Potassium formate is used in drilling fluids and as a de-icing agent. It has similar properties to sodium formate but with higher solubility.
Calcium Formate (HCOO)_2Ca: Calcium formate is used as a feed additive and in concrete additives. It is less reactive compared to this compound.
This compound is unique due to its antimicrobial properties and its use in the synthesis of silver nanoparticles, which are not common in other metal formates .
Properties
CAS No. |
13126-70-0 |
|---|---|
Molecular Formula |
CHAgO2 |
Molecular Weight |
152.886 g/mol |
IUPAC Name |
silver;formate |
InChI |
InChI=1S/CH2O2.Ag/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI Key |
FTNNQMMAOFBTNJ-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)[O-].[Ag+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



